molecular formula C7H9FO B12624311 2-Methylhexa-3,5-dienoyl fluoride CAS No. 921763-70-4

2-Methylhexa-3,5-dienoyl fluoride

Cat. No.: B12624311
CAS No.: 921763-70-4
M. Wt: 128.14 g/mol
InChI Key: GHXVZDQIMURFPX-UHFFFAOYSA-N
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Description

2-Methylhexa-3,5-dienoyl fluoride is a chemical compound with the molecular formula C7H9FO. It is a fluorinated organic compound, which means it contains a fluorine atom bonded to a carbon atom. Fluorinated compounds are known for their unique properties, such as high stability and resistance to degradation, making them valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexa-3,5-dienoyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylhexa-3,5-dienoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then treated with hydrogen fluoride (HF) to yield the desired fluoride compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as purification and distillation to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexa-3,5-dienoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methylhexa-3,5-dienoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, such as fluoropolymers and coatings

Mechanism of Action

The mechanism of action of 2-Methylhexa-3,5-dienoyl fluoride involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and interactions with enzymes and other biomolecules. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique reactivity patterns compared to non-fluorinated analogs .

Properties

CAS No.

921763-70-4

Molecular Formula

C7H9FO

Molecular Weight

128.14 g/mol

IUPAC Name

2-methylhexa-3,5-dienoyl fluoride

InChI

InChI=1S/C7H9FO/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3

InChI Key

GHXVZDQIMURFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC=C)C(=O)F

Origin of Product

United States

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